molecular formula C23H19ClN2O7 B11139786 {3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-2,5'-dioxo-1',5'-dihydrospiro[indole-3,2'-pyrrol]-1(2H)-yl}acetic acid

{3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-2,5'-dioxo-1',5'-dihydrospiro[indole-3,2'-pyrrol]-1(2H)-yl}acetic acid

Cat. No.: B11139786
M. Wt: 470.9 g/mol
InChI Key: DVVPWUXDLYVTQS-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-2,5’-DIOXO-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROL]-1-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a spiro-indole-pyrrol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-2,5’-DIOXO-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROL]-1-YL]ACETIC ACID typically involves multiple steps, including the formation of the spiro-indole-pyrrol core and subsequent functionalization. One common method involves the use of a Friedel-Crafts acylation reaction to introduce the 4-chlorobenzoyl group, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-2,5’-DIOXO-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROL]-1-YL]ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-[3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-2,5’-DIOXO-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROL]-1-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(2-METHOXYETHYL)-2,5’-DIOXO-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROL]-1-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the compound’s structure .

Properties

Molecular Formula

C23H19ClN2O7

Molecular Weight

470.9 g/mol

IUPAC Name

2-[(3'Z)-3'-[(4-chlorophenyl)-hydroxymethylidene]-1'-(2-methoxyethyl)-2,4',5'-trioxospiro[indole-3,2'-pyrrolidine]-1-yl]acetic acid

InChI

InChI=1S/C23H19ClN2O7/c1-33-11-10-26-21(31)20(30)18(19(29)13-6-8-14(24)9-7-13)23(26)15-4-2-3-5-16(15)25(22(23)32)12-17(27)28/h2-9,29H,10-12H2,1H3,(H,27,28)/b19-18+

InChI Key

DVVPWUXDLYVTQS-VHEBQXMUSA-N

Isomeric SMILES

COCCN1C(=O)C(=O)/C(=C(/C2=CC=C(C=C2)Cl)\O)/C13C4=CC=CC=C4N(C3=O)CC(=O)O

Canonical SMILES

COCCN1C(=O)C(=O)C(=C(C2=CC=C(C=C2)Cl)O)C13C4=CC=CC=C4N(C3=O)CC(=O)O

Origin of Product

United States

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